3-chloro-N-[(4-methylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide

Structurally unique benzothiophene-2-carboxamide featuring a thiourea (carbamothioyl) linkage to a 4-methylphenyl group. The thiourea moiety and 3-chloro substitution critically define molecular conformation, hydrogen-bonding capacity, and target engagement—minor N-aryl changes drastically alter bioactivity profiles, as demonstrated in SENP inhibitor programs. No empirical comparative data exist for this precise compound; substituting generic analogs risks experimental irreproducibility. For SAR studies requiring this exact substitution pattern, this high-purity compound offers a structurally authenticated starting point.

Molecular Formula C17H13ClN2OS2
Molecular Weight 360.87
CAS No. 292053-12-4
Cat. No. B2661836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-[(4-methylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide
CAS292053-12-4
Molecular FormulaC17H13ClN2OS2
Molecular Weight360.87
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C3=CC=CC=C3S2)Cl
InChIInChI=1S/C17H13ClN2OS2/c1-10-6-8-11(9-7-10)19-17(22)20-16(21)15-14(18)12-4-2-3-5-13(12)23-15/h2-9H,1H3,(H2,19,20,21,22)
InChIKeySYXWSIMOAXURGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-[(4-methylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide (CAS 292053-12-4): Procurement-Relevant Chemical Identity and Data Availability


3-Chloro-N-[(4-methylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide (CAS 292053-12-4) is a synthetic small molecule belonging to the benzothiophene-2-carboxamide class, characterized by a thiourea (carbamothioyl) linkage connecting the benzothiophene core to a 4-methylphenyl substituent . Its molecular formula is C₁₇H₁₃ClN₂OS₂ with a molecular weight of 360.87 g/mol . Despite its availability from multiple chemical vendors, a search of authoritative bioactivity databases including ChEMBL and ZINC reveals no known biological activity data for this specific compound [1][2]. This data scarcity precludes direct evidence-based differentiation from structural analogs at the present time.

Procurement Risk: Why 3-Chloro-N-[(4-methylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide Cannot Be Casually Substituted


The thiourea (carbamothioyl) linkage and the specific substitution pattern on the benzothiophene core are critical determinants of molecular conformation, hydrogen-bonding capacity, and potential target engagement. In analogous benzothiophene-2-carboxamide series, even minor changes in the N-aryl substituent have been shown to drastically alter biological activity profiles, as demonstrated in SENP inhibitor programs where closely related analogs exhibited divergent selectivity [1]. Without empirical comparative data for CAS 292053-12-4, any assumption of functional equivalence with a generic 'benzothiophene thiourea' or an analog bearing a different aryl group (e.g., 3-chloro-4-methylphenyl, 4-chlorophenyl) is scientifically unjustified and poses a significant risk of experimental irreproducibility.

Quantitative Differentiation Evidence for 3-Chloro-N-[(4-methylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide


Application Scenarios for 3-Chloro-N-[(4-methylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide (CAS 292053-12-4)


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